BenchChemオンラインストアへようこそ!

N-(2-ethoxyphenyl)-6-methoxy-2-oxo-2H-chromene-3-carboxamide

Medicinal Chemistry HIV Integrase Inhibition S1P Receptor Modulation

This exact derivative is documented in patent literature as an S1P receptor modulator and HIV-1 integrase inhibitor scaffold. Quantitative potency and selectivity data remain undisclosed, rendering substitution with close analogs (e.g., 4-ethoxyphenyl or 4-oxo isomers) scientifically unjustified. Procurement is warranted solely for replicating patent examples, freedom-to-operate analyses, or systematic ortho-substituent SAR scanning where in-house assay data will be generated. Confirm the 2-ethoxyphenyl moiety matches your documented requirement before ordering.

Molecular Formula C19H17NO5
Molecular Weight 339.3 g/mol
Cat. No. B5787805
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(2-ethoxyphenyl)-6-methoxy-2-oxo-2H-chromene-3-carboxamide
Molecular FormulaC19H17NO5
Molecular Weight339.3 g/mol
Structural Identifiers
SMILESCCOC1=CC=CC=C1NC(=O)C2=CC3=C(C=CC(=C3)OC)OC2=O
InChIInChI=1S/C19H17NO5/c1-3-24-17-7-5-4-6-15(17)20-18(21)14-11-12-10-13(23-2)8-9-16(12)25-19(14)22/h4-11H,3H2,1-2H3,(H,20,21)
InChIKeyOKUYQVODHSNXAS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-(2-Ethoxyphenyl)-6-methoxy-2-oxo-2H-chromene-3-carboxamide – Core Chemotype & Baseline Identity for Procurement Evaluation


N-(2-ethoxyphenyl)-6-methoxy-2-oxo-2H-chromene-3-carboxamide is a synthetic small molecule belonging to the 2-oxo-2H-chromene-3-carboxamide (coumarin-3-carboxamide) class. Its core scaffold is characterized by a 6-methoxy substituent on the chromene ring and a 2-ethoxyphenyl group on the carboxamide nitrogen . This chemotype has been explored in medicinal chemistry programs, notably in patent literature as sphingosine-1-phosphate (S1P) receptor modulators [1] and in primary research as HIV-1 integrase strand transfer inhibitors [2]. However, publicly available, compound-specific quantitative data for this precise derivative remains limited, with no head-to-head comparator studies identified in authoritative databases or research papers at this time.

Why Generic Substitution of N-(2-Ethoxyphenyl)-6-methoxy-2-oxo-2H-chromene-3-carboxamide Fails Without Quantitative Evidence


The 2-oxo-2H-chromene-3-carboxamide class exhibits highly substituent-dependent biological activity. In the HIV-1 integrase inhibition study, only 6 of 18 tested analogs achieved sub-1.7 µM IC50 values, demonstrating that minor modifications to the phenyl carboxamide moiety dramatically alter potency [1]. Similarly, the S1P receptor modulator patent explicitly enumerates hundreds of distinct substitution patterns, implying that receptor subtype selectivity and functional activity (agonism vs. antagonism) are exquisitely sensitive to the nature and position of aryl substituents [2]. For N-(2-ethoxyphenyl)-6-methoxy-2-oxo-2H-chromene-3-carboxamide specifically, no quantitative selectivity, potency, or pharmacokinetic data have been publicly disclosed. Therefore, assuming functional equivalence to any close analog (e.g., the 4-ethoxyphenyl isomer, CAS 325802-65-1, or the 4-oxo isomer, CAS 919017-82-6) is scientifically unjustified. Procurement of this exact compound is only warranted where the specific substitution pattern is a documented requirement for a proprietary assay, patent example, or structure-activity relationship (SAR) study. Without such documentation, substitution risks introducing uncharacterized changes in target engagement, off-target activity, or physicochemical properties.

Quantitative Differentiation Evidence for N-(2-Ethoxyphenyl)-6-methoxy-2-oxo-2H-chromene-3-carboxamide


Absence of Publicly Available Quantitative Potency Data Across Major Public Databases

A comprehensive search of ChEMBL, PubChem, BindingDB, the NIAID Anti-HIV Therapeutics Database, and the primary literature identified no quantitative bioactivity data (IC50, EC50, Ki, etc.) for N-(2-ethoxyphenyl)-6-methoxy-2-oxo-2H-chromene-3-carboxamide. This contrasts with structurally related analogs within the same chemotype series that have reported IC50 values. For example, the HIV integrase study reported six 2-oxo-N-substituted phenyl-2H-chromene-3-carboxamide derivatives with IC50 values below 1.7 µM [1]. However, the specific compound of interest was not among those with reported data. This information vacuum means the compound's biological profile cannot be quantitatively differentiated from its closest analogs or in-class candidates. Any procurement decision based on assumed biological activity would be speculative.

Medicinal Chemistry HIV Integrase Inhibition S1P Receptor Modulation

Structural Similarity to 4-Ethoxyphenyl Isomer with No Evidence of Pharmacological Equivalence

The closest commercially listed isomer to the target compound is N-(4-ethoxyphenyl)-6-methoxy-2-oxo-2H-chromene-3-carboxamide (CAS 325802-65-1) . Despite the minimal structural difference (2-ethoxy vs. 4-ethoxy substitution on the phenyl ring), there is no public data to support that these two isomers exhibit comparable biological activity. In related chemotypes, the position of the alkoxy substituent on the N-phenyl ring can profoundly influence target binding, as demonstrated by the narrow SAR observed in the HIV integrase series where only specific substitution patterns yielded sub-micromolar activity [1]. Without comparative data, the 2-ethoxyphenyl isomer cannot be assumed to be a functional equivalent of the 4-ethoxyphenyl isomer. Procuring the incorrect isomer could compromise assay reproducibility and lead to false-negative or false-positive results in screening campaigns.

Medicinal Chemistry Isomer Comparison Structure-Activity Relationship

Differentiation from 4-Oxo Chromene Isomer: Oxidation State Matters

A structurally related compound, N-(2-ethoxyphenyl)-6-methoxy-4-oxo-4H-chromene-2-carboxamide (CAS 919017-82-6), differs from the target compound in the position of the carbonyl group (4-oxo vs. 2-oxo) . This seemingly minor change results in a fundamentally different electronic distribution and tautomeric preference, which can significantly impact target binding and metabolic stability. In the S1P modulator patent, the 2-oxo-2H-chromene-3-carboxamide core is explicitly claimed, and no 4-oxo isomers are reported as active, suggesting the 2-oxo configuration is critical for the desired pharmacological activity [1]. No biological data comparing these two oxidation state isomers have been published, but SAR precedent within the coumarin class indicates that switching the carbonyl position can abolish activity at the intended target.

Medicinal Chemistry Oxidation State Chemotype Comparison

Evidence-Backed Application Scenarios for Procuring N-(2-Ethoxyphenyl)-6-methoxy-2-oxo-2H-chromene-3-carboxamide


Patent Example Replication and Intellectual Property (IP) FTO Analysis

This compound may serve as a specific example in coumarin-based patent portfolios, such as those claiming S1P receptor modulators. [1] Researchers conducting freedom-to-operate (FTO) analyses or seeking to replicate patent examples must obtain the exact exemplified compound to ensure legal and scientific validity. The use of a close analog (e.g., 4-ethoxyphenyl or 4-oxo isomer) could invalidate the comparison.

Structure-Activity Relationship (SAR) Exploration of 6-Methoxy-2-oxo-2H-chromene-3-carboxamides

Medicinal chemistry teams exploring the SAR around the N-phenyl substituent of the 2-oxo-2H-chromene-3-carboxamide core may need this compound as a reference point for the ortho-ethoxy substitution pattern. [2] While no quantitative data exist for this specific compound, its procurement is justified if the ortho-ethoxy group is part of a systematic scan to understand steric and electronic effects on target engagement, provided that in-house assays will generate the necessary comparative data.

Chemical Biology Probe Development with Defined Structural Features

In the design of chemical probes where the 2-ethoxyphenyl group is hypothesized to engage a specific sub-pocket or to modulate physicochemical properties (logP, solubility), this compound can serve as a well-defined intermediate. Its use is appropriate when the synthetic route or biological hypothesis explicitly requires the 2-ethoxyphenyl moiety, and the compound will be tested in parallel with the 4-ethoxy and other positional isomers to establish SAR within the same laboratory.

Quote Request

Request a Quote for N-(2-ethoxyphenyl)-6-methoxy-2-oxo-2H-chromene-3-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.